4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
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Overview
Description
4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. It is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methylsulfanyl, and piperazinyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors.
Introduction of Substituents: The chloro, methylsulfanyl, and piperazinyl groups are introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated pyrimidine.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
- 6-(3-Methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride
- 4-Chloro-2-methylsulfanyl-pyrimidine
Uniqueness
4-Chloro-6-(3-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methylsulfanyl, and piperazinyl groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and development.
Properties
IUPAC Name |
4-chloro-6-(3-methylpiperazin-1-yl)-2-methylsulfanylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4S.ClH/c1-7-6-15(4-3-12-7)9-5-8(11)13-10(14-9)16-2;/h5,7,12H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFINOSCZOQJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC(=N2)SC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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